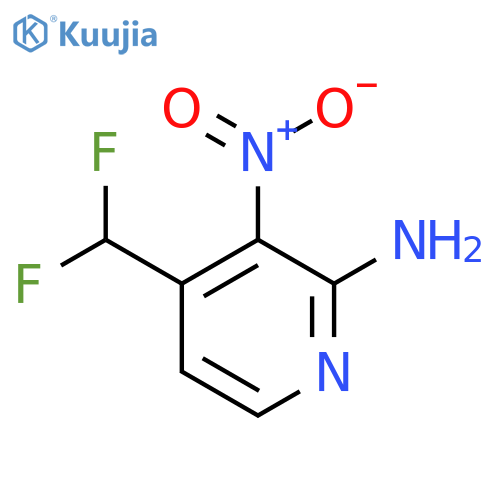

Cas no 1805301-92-1 (2-Amino-4-(difluoromethyl)-3-nitropyridine)

1805301-92-1 structure

商品名:2-Amino-4-(difluoromethyl)-3-nitropyridine

CAS番号:1805301-92-1

MF:C6H5F2N3O2

メガワット:189.119607686996

CID:4928067

2-Amino-4-(difluoromethyl)-3-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 2-Amino-4-(difluoromethyl)-3-nitropyridine

-

- インチ: 1S/C6H5F2N3O2/c7-5(8)3-1-2-10-6(9)4(3)11(12)13/h1-2,5H,(H2,9,10)

- InChIKey: YHTPUSZIGHUKEI-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CN=C(C=1[N+](=O)[O-])N)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 197

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 84.7

2-Amino-4-(difluoromethyl)-3-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022006409-500mg |

2-Amino-4-(difluoromethyl)-3-nitropyridine |

1805301-92-1 | 97% | 500mg |

$970.20 | 2022-04-01 | |

| Alichem | A022006409-250mg |

2-Amino-4-(difluoromethyl)-3-nitropyridine |

1805301-92-1 | 97% | 250mg |

$720.80 | 2022-04-01 | |

| Alichem | A022006409-1g |

2-Amino-4-(difluoromethyl)-3-nitropyridine |

1805301-92-1 | 97% | 1g |

$1,797.60 | 2022-04-01 |

2-Amino-4-(difluoromethyl)-3-nitropyridine 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

1805301-92-1 (2-Amino-4-(difluoromethyl)-3-nitropyridine) 関連製品

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量